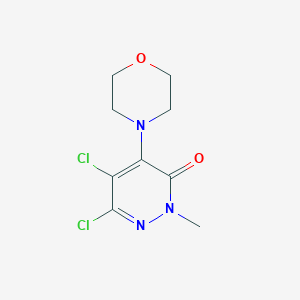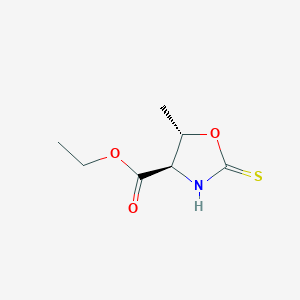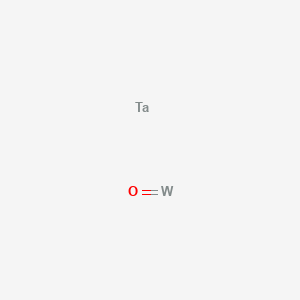
Oxotungsten--tantalum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxotungsten–tantalum (1/1) is a compound that combines the elements tungsten and tantalum in a 1:1 ratio. Both elements belong to the refractory metals group, known for their high melting points and resistance to wear and corrosion. This compound is of significant interest due to its unique properties, which are derived from the combination of tungsten’s high melting point and tantalum’s excellent corrosion resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of oxotungsten–tantalum (1/1) typically involves high-temperature synthesis methods. One common approach is the liquid-phase method, which includes azeotropic distillation, sol-gel methods, freeze-drying, hydrothermal synthesis, and spray-drying . These methods ensure the uniform distribution of tungsten and tantalum oxides in the composite powder, which is then reduced and sintered to form the final compound.
Industrial Production Methods: In industrial settings, the production of oxotungsten–tantalum (1/1) often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The process may include steps such as powder mixing, pressing, and sintering at temperatures exceeding 2000°C. The resulting material is then subjected to further processing to achieve the desired physical and chemical properties .
Analyse Chemischer Reaktionen
Types of Reactions: Oxotungsten–tantalum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, tantalum in the compound can react with halogens upon heating to form tantalum halides . Tungsten, on the other hand, can form various oxides and oxyhalides under different conditions .
Common Reagents and Conditions: Common reagents used in reactions involving oxotungsten–tantalum (1/1) include hydrofluoric acid, sulfuric acid, and halogens such as chlorine and bromine. These reactions typically occur at elevated temperatures to facilitate the formation of desired products .
Major Products Formed: The major products formed from reactions involving oxotungsten–tantalum (1/1) include tantalum halides, tungsten oxides, and mixed metal oxides. These products are often used in various industrial applications due to their unique properties .
Wissenschaftliche Forschungsanwendungen
Oxotungsten–tantalum (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high stability and reactivity. In biology and medicine, the compound’s biocompatibility and resistance to corrosion make it suitable for use in medical implants and devices . In industry, oxotungsten–tantalum (1/1) is used in high-temperature and high-corrosion environments, such as aerospace components, nuclear reactors, and chemical processing equipment .
Wirkmechanismus
The mechanism of action of oxotungsten–tantalum (1/1) involves its ability to withstand extreme conditions without degrading. The compound’s high melting point and corrosion resistance are attributed to the strong metallic bonds and stable oxide layers that form on its surface. These properties enable the compound to maintain its structural integrity and functionality in harsh environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to oxotungsten–tantalum (1/1) include other tungsten-tantalum alloys with varying compositions, such as tantalum-2.5% tungsten, tantalum-7.5% tungsten, and tantalum-10% tungsten . These alloys share similar high-temperature and corrosion-resistant properties but differ in their mechanical characteristics and specific applications.
Uniqueness: Oxotungsten–tantalum (1/1) is unique due to its balanced combination of tungsten and tantalum, providing an optimal mix of high melting point and corrosion resistance. This makes it particularly suitable for applications requiring both properties, such as in high-performance aerospace and nuclear materials .
Eigenschaften
CAS-Nummer |
61218-80-2 |
|---|---|
Molekularformel |
OTaW |
Molekulargewicht |
380.79 g/mol |
IUPAC-Name |
oxotungsten;tantalum |
InChI |
InChI=1S/O.Ta.W |
InChI-Schlüssel |
FBXBUNWJRJUGBT-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[Ta] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


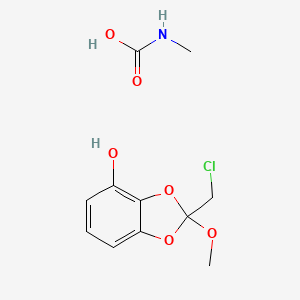
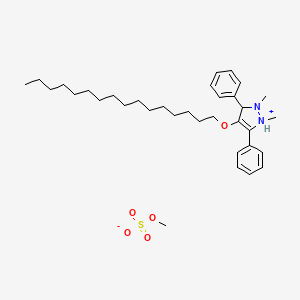
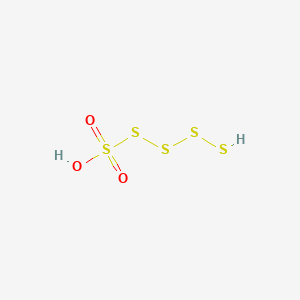
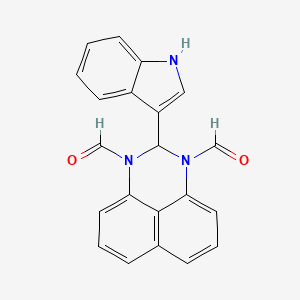
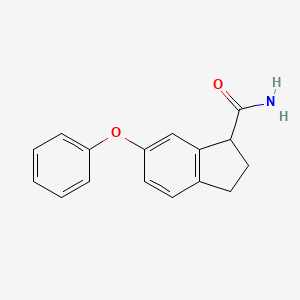
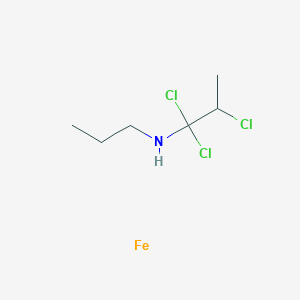
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
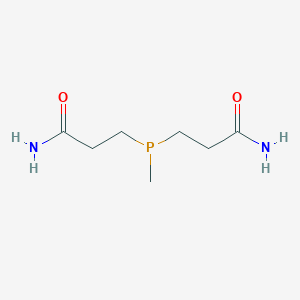
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
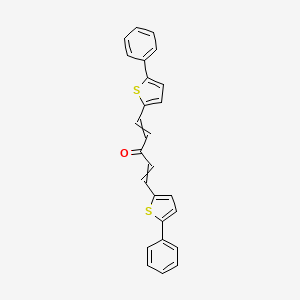
![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)
